molecular formula C7H8ClN3O5S2 B8819496 N-(2-amino-4-chloro-5-sulfamoylphenyl)sulfonylformamide CAS No. 1753-71-5

N-(2-amino-4-chloro-5-sulfamoylphenyl)sulfonylformamide

Cat. No.: B8819496
CAS No.: 1753-71-5
M. Wt: 313.7 g/mol
InChI Key: ZQGOQDHPVQYYPI-UHFFFAOYSA-N
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Description

The compound N-(2-amino-4-chloro-5-sulfamoyl-phenyl)sulfonylformamide (N-(2-amino-4-chloro-5-sulfamoylphenyl)sulfonylformamide) is a chemical substance identified by its unique alphanumeric code assigned by the FDA. This compound has the molecular formula C7H8ClN3O5S2 and is known for its various applications in scientific research and industry .

Properties

CAS No.

1753-71-5

Molecular Formula

C7H8ClN3O5S2

Molecular Weight

313.7 g/mol

IUPAC Name

N-(2-amino-4-chloro-5-sulfamoylphenyl)sulfonylformamide

InChI

InChI=1S/C7H8ClN3O5S2/c8-4-1-5(9)7(18(15,16)11-3-12)2-6(4)17(10,13)14/h1-3H,9H2,(H,11,12)(H2,10,13,14)

InChI Key

ZQGOQDHPVQYYPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-chloro-5-sulfamoyl-phenyl)sulfonylformamide involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-chloro-5-sulfamoyl-phenyl)sulfonylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-(2-amino-4-chloro-5-sulfamoyl-phenyl)sulfonylformamide has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of biological pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-amino-4-chloro-5-sulfamoyl-phenyl)sulfonylformamide include:

  • 1,3-benzenedisulfonamide, 4-amino-6-chloro-N3-formyl
  • Other sulfonamide derivatives

Uniqueness

N-(2-amino-4-chloro-5-sulfamoyl-phenyl)sulfonylformamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its combination of functional groups allows it to participate in a wide range of chemical reactions and applications .

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